Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo(3,2-d)(1,3)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-d]thiazole core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both pyrrole and thiazole rings in its structure makes it a versatile scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-aminothiazole-4-carboxylate with ethyl chloroformate in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: Shares the thiazole ring but lacks the pyrrole moiety.
Ethyl 2-aminothiazole-5-carboxylate: Similar structure but different substitution pattern.
2-Amino-5-thiazolecarboxylic Acid Ethyl Ester: Another thiazole derivative with potential biological activities
Uniqueness
Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate is unique due to the combination of the pyrrole and thiazole rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities. Its unique structure also allows for various chemical modifications, enhancing its potential for use in different scientific and industrial applications .
Properties
CAS No. |
72083-46-6 |
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Molecular Formula |
C12H15N3O4S |
Molecular Weight |
297.33 g/mol |
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)-4-methylpyrrolo[3,2-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C12H15N3O4S/c1-4-18-10(16)8-6-7-9(15(8)3)20-11(13-7)14-12(17)19-5-2/h6H,4-5H2,1-3H3,(H,13,14,17) |
InChI Key |
PQCKMCMCYCYEKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)SC(=N2)NC(=O)OCC |
Origin of Product |
United States |
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